molecular formula C11H12N2O3 B8440338 2-Sec-butoxy-6-nitrobenzonitrile

2-Sec-butoxy-6-nitrobenzonitrile

Cat. No. B8440338
M. Wt: 220.22 g/mol
InChI Key: XOKXEWFHXOKXCY-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

Prepared in a similar manner as example 161c from 2,6-dinitrobenzonitrile and sec-butanol to provide 2-sec-butoxy-6-nitrobenzonitrile. 1H NMR (400 MHz, DMSO-d6) δ 0.98 (t, J=7.5 Hz, 3H), 1.33 (d, J=5.9 Hz, 3H), 1.73 (m, 2H), 4.76 (sext, J=5.9 Hz, 1H), 7.78 (dd, J=6.8, 2.8 Hz, 1H), 7.90 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:5]=1[C:6]#[N:7])([O-])=O.[CH:15]([OH:19])([CH2:17][CH3:18])[CH3:16]>>[CH:15]([O:19][C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:5]=1[C:6]#[N:7])([CH2:17][CH3:18])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)OC1=C(C#N)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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